molecular formula C6H5Br2N3 B12997710 4,6-Dibromopicolinimidamide

4,6-Dibromopicolinimidamide

Cat. No.: B12997710
M. Wt: 278.93 g/mol
InChI Key: QROSRZUCGQIDMR-UHFFFAOYSA-N
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Description

4,6-Dibromopicolinimidamide is a chemical compound with the molecular formula C6H6Br2N4 It is a derivative of picolinamide, where the hydrogen atoms at positions 4 and 6 on the pyridine ring are replaced by bromine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dibromopicolinimidamide typically involves the bromination of picolinamide. One common method includes the use of bromine or a bromine-containing reagent in the presence of a suitable solvent. The reaction is usually carried out under controlled conditions to ensure selective bromination at the 4 and 6 positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4,6-Dibromopicolinimidamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states.

    Cyclization Reactions: It can undergo cyclization to form heterocyclic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used to replace the bromine atoms.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiocyanato derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.

Scientific Research Applications

4,6-Dibromopicolinimidamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,6-Dibromopicolinimidamide involves its interaction with specific molecular targets. The bromine atoms can participate in halogen bonding, which can influence the compound’s binding affinity to proteins and enzymes. This interaction can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dichloropicolinimidamide: Similar to 4,6-Dibromopicolinimidamide but with chlorine atoms instead of bromine.

    4,6-Difluoropicolinimidamide: Contains fluorine atoms at positions 4 and 6.

    4,6-Diiodopicolinimidamide: Contains iodine atoms at positions 4 and 6.

Uniqueness

This compound is unique due to the presence of bromine atoms, which can form stronger halogen bonds compared to chlorine or fluorine. This property can enhance its binding affinity and specificity towards certain molecular targets, making it a valuable compound in various research applications.

Properties

Molecular Formula

C6H5Br2N3

Molecular Weight

278.93 g/mol

IUPAC Name

4,6-dibromopyridine-2-carboximidamide

InChI

InChI=1S/C6H5Br2N3/c7-3-1-4(6(9)10)11-5(8)2-3/h1-2H,(H3,9,10)

InChI Key

QROSRZUCGQIDMR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1C(=N)N)Br)Br

Origin of Product

United States

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